

Application Notes and Protocols for Jatrophane NMR Signal Assignment and Interpretation

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Compound of Interest

Compound Name: *Jatrophane 3*

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These application notes provide a detailed guide to the nuclear magnetic resonance (NMR) signal assignment and interpretation for jatrophane diterpenes, a class of natural products with significant structural diversity and promising biological activities. The complex and flexible macrocyclic structure of jatrophanes presents a unique challenge for complete and accurate structure elucidation. This document outlines the key experimental protocols and data interpretation strategies using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Introduction to Jatrophane NMR Spectroscopy

Jatrophane diterpenes are characterized by a 5/12-fused bicyclic core, which can adopt multiple conformations in solution. This conformational flexibility can lead to signal broadening and complex NMR spectra, making unambiguous signal assignment challenging. The structural diversity arises from variations in the number, type, and location of ester functional groups attached to the core skeleton.^{[1][2]}

A comprehensive NMR analysis is therefore essential for the structural elucidation and stereochemical assignment of these molecules. Standard techniques include ¹H NMR, ¹³C NMR, and a suite of 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY).^{[3][4][5]}

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are generalized and may require optimization based on the specific jatrophone analogue and the available NMR instrument.

Sample Preparation

- **Dissolution:** Dissolve 5-10 mg of the purified jatrophone sample in approximately 0.5 mL of a deuterated solvent (e.g., CDCl_3 , C_6D_6 , or CD_3OD). CDCl_3 is commonly used for jatrophone esters.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm for both ^1H and ^{13}C).
- **Filtration:** Filter the sample solution into a 5 mm NMR tube to remove any particulate matter.

1D NMR Spectroscopy

- ^1H NMR:
 - **Pulse Sequence:** Standard single-pulse sequence.
 - **Acquisition Parameters:**
 - **Spectral Width:** 12-16 ppm
 - **Acquisition Time:** 2-4 seconds
 - **Relaxation Delay (d1):** 1-5 seconds
 - **Number of Scans:** 16-64, depending on sample concentration.
- ^{13}C NMR:
 - **Pulse Sequence:** Proton-decoupled single-pulse sequence (e.g., zgpg30).
 - **Acquisition Parameters:**

- Spectral Width: 200-250 ppm
- Acquisition Time: 1-2 seconds
- Relaxation Delay (d1): 2-5 seconds
- Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- DEPT (Distortionless Enhancement by Polarization Transfer):
 - Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy

- ^1H - ^1H COSY (Correlation Spectroscopy):[\[6\]](#)[\[7\]](#)
 - Purpose: To identify proton-proton spin coupling networks, revealing adjacent protons.
 - Pulse Sequence: Standard COSY or gradient-enhanced COSY (gCOSY).
 - Acquisition Parameters:
 - Acquire 256-512 increments in the F1 dimension.
 - Process the data using a sine-bell or squared sine-bell window function.
- ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence):[\[7\]](#)[\[8\]](#)
 - Purpose: To correlate protons directly to their attached carbons (one-bond ^1JCH correlation).
 - Pulse Sequence: Gradient-enhanced HSQC with sensitivity enhancement.
 - Acquisition Parameters:
 - Set the ^1JCH coupling constant to an average value of 145 Hz.
 - Acquire 128-256 increments in the F1 dimension.

- ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation):^{[7][8]}
 - Purpose: To identify long-range correlations between protons and carbons (typically 2-4 bonds, ^2JCH and ^3JCH). This is crucial for connecting different spin systems and positioning quaternary carbons and functional groups.
 - Pulse Sequence: Gradient-enhanced HMBC.
 - Acquisition Parameters:
 - Optimize the long-range coupling constant (^nJCH) to 7-8 Hz.
 - Acquire 256-512 increments in the F1 dimension.
- NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy):
 - Purpose: To determine the relative stereochemistry by identifying protons that are close in space. ROESY is often preferred for medium-sized molecules like jatrophanes to avoid zero-crossing of the NOE.
 - Pulse Sequence: Standard NOESY or ROESY with a spin-lock pulse.
 - Acquisition Parameters:
 - Use a mixing time of 300-800 ms for NOESY, or a spin-lock time of 200-500 ms for ROESY.
 - Acquire 256-512 increments in the F1 dimension.

Data Presentation: NMR Signal Assignments

The following tables summarize typical ^1H and ^{13}C NMR chemical shift ranges for the jatropane skeleton. Note that the exact chemical shifts are highly dependent on the substitution pattern.

Table 1: ^1H NMR Data for a Representative Jatropane Diterpene.

Position	δ H (ppm)	Multiplicity	J (Hz)
1 α	2.56	d	
1 β	3.95	d	
2	~4.5-5.5	m	
3	~4.7-5.0	br s	
4	~2.8-3.0	d	
5	~5.5-6.5	br s, d	
7	~4.9-5.9	d	
8 α	2.43	dd	
8 β	2.02	d	
9	~5.0-5.5	m	
11	~5.2-5.7	d	16.0
12	~5.5-5.6	dd	16.0, 10.0
13	~3.6	dq	
14	~5.8-6.0	m	
15	~5.0-5.5	m	
16	~1.0-1.2	d	
17a	~4.8-5.2	s	
17b	~5.1-5.2	s	
18	~0.9-1.2	s	
19	~0.8-1.1	s	
20	~1.2	d	

Data compiled from representative jatrophanes.[3][9]

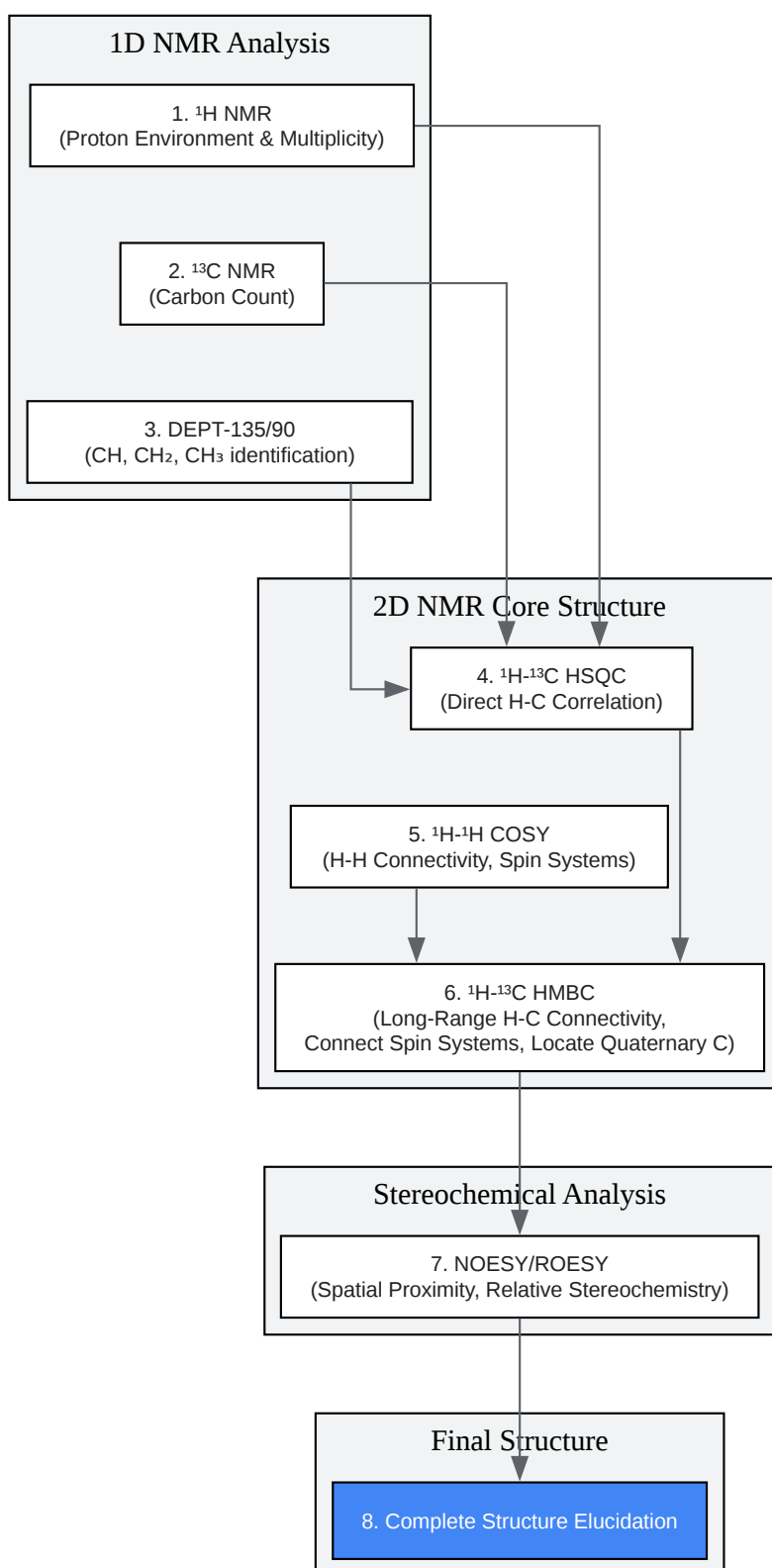
Table 2: ^{13}C NMR Data for a Representative Jatrophone Diterpene.

Position	δC (ppm)	DEPT
1	~30-40	CH_2
2	~70-85	CH
3	~75-85	CH
4	~40-50	CH
5	~70-80	CH
6	~140-145	C
7	~70-80	CH
8	~35-45	CH_2
9	~70-80	CH
10	~35-45	C
11	~130-140	CH
12	~130-140	CH
13	~30-40	CH
14	~75-90	CH
15	~85-95	C
16	~15-25	CH_3
17	~110-120	CH_2
18	~25-35	CH_3
19	~20-30	CH_3
20	~15-20	CH_3

Data compiled from representative jatrophanes.[\[3\]](#)[\[9\]](#)[\[10\]](#)

Workflow for Jatrophone NMR Signal Assignment and Interpretation

The following diagram illustrates the logical workflow for the complete structural elucidation of a jatrophone diterpene using NMR spectroscopy.



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Caption: Workflow for Jatrophone Structure Elucidation.

Interpretation and Key Correlations

- **Identify Spin Systems:** Use the COSY spectrum to trace out the proton-proton coupling networks. For jatrophanes, you can typically identify several isolated spin systems corresponding to different parts of the macrocycle.^{[4][9]}
- **Assign Carbons to Protons:** Use the HSQC spectrum to assign the chemical shift of each carbon directly attached to a proton.
- **Connect the Fragments:** The HMBC spectrum is critical for assembling the full carbon skeleton. Key HMBC correlations to look for include:
 - Correlations from methyl protons (e.g., H₃-16, H₃-18, H₃-19, H₃-20) to neighboring carbons. These are often sharp and unambiguous, serving as excellent starting points.
 - Correlations from olefinic and methine protons to quaternary carbons (e.g., C-6, C-10, C-15), which lack attached protons.
 - Correlations from protons on oxygenated carbons (e.g., H-3, H-5, H-7) to the carbonyl carbons of the ester groups to determine their locations.^{[3][11]}
- **Determine Relative Stereochemistry:** The NOESY or ROESY spectrum provides information about the through-space proximity of protons. Key NOEs can help establish the relative configuration of stereocenters. For example, a strong NOE between H-5 and H-13 can indicate their co-facial orientation.^{[4][9]} Due to the conformational flexibility of the macrocycle, a comprehensive analysis of all NOE correlations is necessary.^[2]

By systematically applying these NMR techniques and interpretation strategies, researchers can confidently determine the complex structures of novel jatrophane diterpenes, paving the way for further investigation into their biological activities and potential as drug leads.

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